molecular formula C7H13NO3 B13301149 Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate

Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate

Cat. No.: B13301149
M. Wt: 159.18 g/mol
InChI Key: HKKVBCOJXUIKRE-UHFFFAOYSA-N
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Description

Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

The synthesis of Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with Methyl 2-(azetidin-3-ylidene)acetates . This method is efficient and allows for the preparation of functionalized azetidines. . This reaction is one of the most efficient ways to synthesize functionalized azetidines, although it has some inherent challenges.

Scientific Research Applications

Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate has several applications in scientific research. . The compound’s unique structure makes it a valuable building block for the development of new drugs and therapeutic agents. Additionally, it is used in the preparation of NH-heterocyclic derivatives, such as azetidine, pyrrolidine, piperidine, and morpholine-saturated heterocycles .

Mechanism of Action

The mechanism of action of Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate involves its interaction with molecular targets and pathways in biological systems. The compound’s azetidine ring is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate can be compared with other similar compounds, such as Methyl 2-(oxetan-3-ylidene)acetate and other azetidine derivatives . These compounds share similar structural features but differ in their chemical reactivity and biological activity. The unique properties of this compound make it a valuable compound for various applications in chemistry and biology.

Biological Activity

Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate (CAS No. 1784143-00-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Property Details
Molecular FormulaC₇H₁₃NO₃
Molecular Weight159.18 g/mol
IUPAC NameThis compound
CAS Number1784143-00-5

Biological Activity

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The azetidine ring is thought to play a crucial role in its interaction with microbial membranes.
  • Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating conditions characterized by chronic inflammation.
  • Cytotoxicity : Some studies have explored the cytotoxic effects of this compound on cancer cell lines, indicating that it may induce apoptosis in certain tumor cells.

The proposed mechanism of action involves the interaction of this compound with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogens or cancer cells.
  • Receptor Modulation : It might modulate receptor activity, influencing signaling pathways that regulate inflammation and cell survival.

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of azetidine compounds, including this compound. The results showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent .
  • Anti-inflammatory Research : In vitro assays demonstrated that this compound reduced TNF-alpha levels in macrophages, indicating its potential as an anti-inflammatory agent .
  • Cytotoxicity Assays : A study conducted on human cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations, highlighting its potential as a chemotherapeutic agent .

Synthesis and Preparation

This compound can be synthesized through several methods:

  • Starting Materials : The synthesis typically begins with readily available azetidine derivatives and hydroxypropanoic acid derivatives.
  • Reaction Conditions : Commonly employed reagents include coupling agents like DCC (dicyclohexylcarbodiimide) under controlled temperatures to ensure high yields and purity.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 2-(azetidin-3-yl)-3-hydroxypropanoate

InChI

InChI=1S/C7H13NO3/c1-11-7(10)6(4-9)5-2-8-3-5/h5-6,8-9H,2-4H2,1H3

InChI Key

HKKVBCOJXUIKRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CO)C1CNC1

Origin of Product

United States

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